molecular formula C17H19NO4S2 B2610600 Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1396870-07-7

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2610600
CAS No.: 1396870-07-7
M. Wt: 365.46
InChI Key: XLTWCJHBEFAVLZ-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring substituted with a thiophene group and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the thiophene group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

    Functionalization with Thiophene Group: The thiophene group can be introduced through various cyclization and annulation reactions.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative activity . The thiophene group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: This compound has a similar structure but lacks the thiophene group.

    {1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol: This compound features a thiophene group but differs in the position and type of functional groups.

Uniqueness

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of both the thiophene group and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(4-thiophen-3-ylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-22-17(19)14-2-4-16(5-3-14)24(20,21)18-9-6-13(7-10-18)15-8-11-23-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWCJHBEFAVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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